![molecular formula C11H15NO B3045355 1-Propanamine, 3-methoxy-N-(phenylmethylene)- CAS No. 105427-51-8](/img/structure/B3045355.png)
1-Propanamine, 3-methoxy-N-(phenylmethylene)-
Overview
Description
“1-Propanamine, 3-methoxy-N-(phenylmethylene)-” is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as (3-methoxypropyl)(phenylmethylidene)amine .
Molecular Structure Analysis
The molecular structure of “1-Propanamine, 3-methoxy-N-(phenylmethylene)-” consists of a propanamine backbone with a methoxy group at the 3rd position and a phenylmethylene group attached to the nitrogen atom .Scientific Research Applications
Chemical Properties and Pharmacological Effects
- NBOMes as Potent Serotonin Receptor Agonists : Substances like NBOMes, which include N-benzylmethoxy derivatives of phenethylamines, have structures akin to natural hallucinogenic alkaloids like mescaline. They are recognized as potent serotonin 5-HT2A receptor agonist hallucinogens, hinting at a similar pharmacological profile to 1-Propanamine derivatives. However, they pose significant health risks due to their high potency and potential for severe intoxication and fatality (Kamińska et al., 2020).
Psychoactive Substance Analysis
- Analysis of Tryptamines : Analytical methodologies for psychoactive N,N-dialkylated tryptamines, a category to which 1-Propanamine derivatives could potentially belong, have been reviewed. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis, crucial for detecting and characterizing the psychoactive properties of these compounds (Brandt & Martins, 2010).
Synthetic and Manufacturing Insights
- Synthetic Routes and Impurities : The review on impurity profiling and synthetic routes of manufacture of amphetamine-type substances, including various contaminants found in preparations, could provide valuable insights into the synthesis and identification of related compounds such as 1-Propanamine derivatives (Stojanovska et al., 2013).
Toxicological and Safety Profiles
- Toxicological Profiles and Safety Concerns : The recreational use, analysis, and toxicity of tryptamines are crucial as they share a similar structural motif with 1-Propanamine derivatives. Understanding their pharmacology, toxicology, and the scientific literature on their effects and safety profiles can provide a background for assessing related compounds (Tittarelli et al., 2014).
Safety and Hazards
While specific safety and hazard information for “1-Propanamine, 3-methoxy-N-(phenylmethylene)-” is not available, it’s important to handle all chemical compounds with care. For instance, 3-Methoxypropylamine, a related compound, is known to be a poison by intravenous route and can be irritating to skin, eyes, and mucous membranes. It is also a dangerous fire hazard when exposed to heat or flame and can react with oxidizing materials .
properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylmethanimine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDCFBFANCWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578238 | |
Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, 3-methoxy-N-(phenylmethylene)- | |
CAS RN |
105427-51-8 | |
Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.